

1-(5-Bromoquinoxalin-6-yl)thiourea molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(5-Bromoquinoxalin-6-yl)thiourea

Cat. No.: B601905

[Get Quote](#)

An In-depth Technical Guide to 1-(5-Bromoquinoxalin-6-yl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and synthesis of **1-(5-Bromoquinoxalin-6-yl)thiourea**. It is a known process-related impurity in the manufacturing of Brimonidine, an alpha-2 adrenergic agonist used in the treatment of glaucoma and ocular hypertension. This document summarizes key chemical and physical properties, outlines a known synthetic route, and discusses its relevance within the pharmaceutical industry. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for a related synthesis is provided.

Molecular Structure and Chemical Formula

1-(5-Bromoquinoxalin-6-yl)thiourea is a heterocyclic compound containing a quinoxaline core substituted with a bromine atom and a thiourea group. Its chemical structure and key identifiers are detailed below.

Table 1: Chemical and Physical Properties of **1-(5-Bromoquinoxalin-6-yl)thiourea**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value
Molecular Formula	C9H7BrN4S
Molecular Weight	283.15 g/mol [1] [2]
CAS Number	842138-74-3 [1] [2]
IUPAC Name	(5-bromoquinoxalin-6-yl)thiourea [1]
Synonyms	N-(5-Bromo-6-quinoxaliny)thiourea, Brimonidine Impurity D, Brimonidine Related Compound B [1] [4]
Appearance	Slight Yellow Powder [2]
Melting Point	198-202 °C

Synthesis

The synthesis of **1-(5-Bromoquinoxalin-6-yl)thiourea** is primarily of interest in the context of pharmaceutical manufacturing, where it arises as an impurity in the synthesis of Brimonidine.[\[4\]](#) A common route to Brimonidine involves the reaction of 5-bromo-6-aminoquinoxaline with a thiocyanate source to form the corresponding thiourea derivative.

A general method for the synthesis of quinoxaline thiourea derivatives involves the reaction of the corresponding aminoquinoxaline with benzoyl isothiocyanate. This approach, while not specific to the title compound, provides a foundational experimental protocol.

Experimental Protocol: General Synthesis of a Quinoxaline Thiourea Derivative

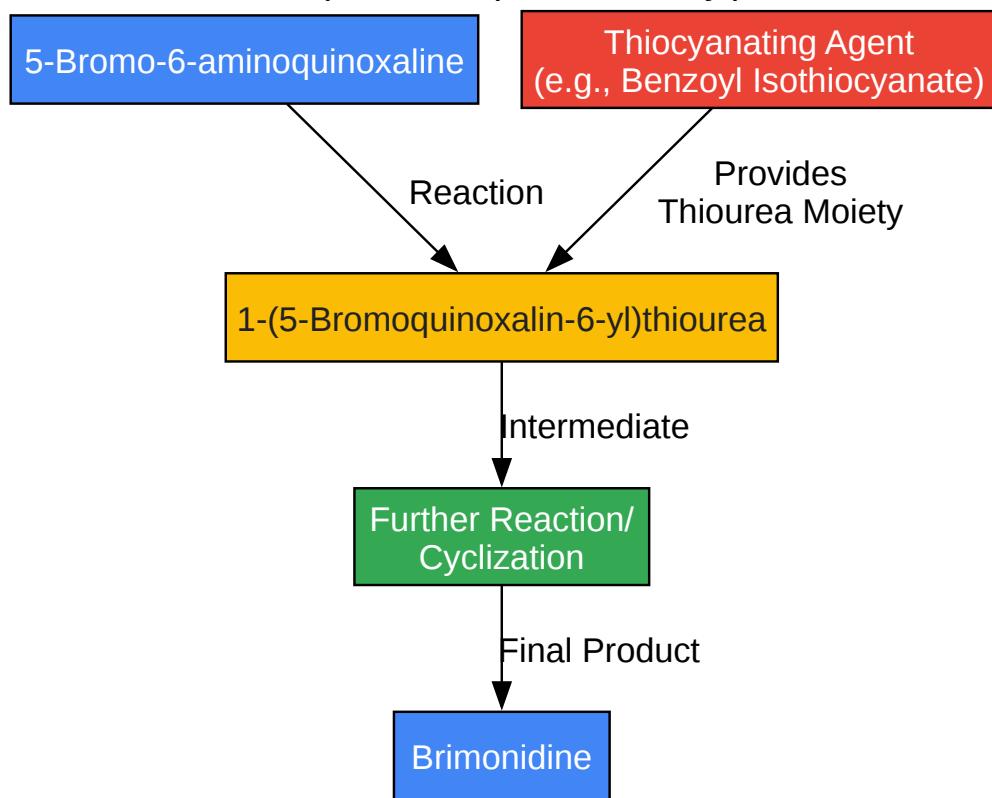
The following is a representative protocol for the synthesis of a quinoxaline thiourea from an aminoquinoxaline, which can be adapted for the synthesis of **1-(5-Bromoquinoxalin-6-yl)thiourea**.

Materials:

- 5-bromo-6-aminoquinoxaline

- Benzoyl isothiocyanate
- Acetone
- Ammonium hydroxide

Procedure:


- A solution of benzoyl isothiocyanate in acetone is added dropwise to a stirred solution of 5-bromo-6-aminoquinoxaline in acetone at room temperature.
- The reaction mixture is stirred for a specified period, typically several hours, until the reaction is complete (monitored by TLC).
- The resulting precipitate, a benzoylthiourea intermediate, is collected by filtration.
- The intermediate is then hydrolyzed by heating with a solution of ammonium hydroxide to yield the desired N-(quinoxalin-6-yl)thiourea.
- The product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

It is important to note that this is a generalized procedure and optimization of reaction conditions, such as reaction time, temperature, and purification methods, would be necessary for the specific synthesis of **1-(5-Bromoquinoxalin-6-yl)thiourea**.

Logical Workflow of Formation as a Brimonidine Impurity

As **1-(5-Bromoquinoxalin-6-yl)thiourea** is primarily documented as an impurity in the synthesis of Brimonidine, its formation is a critical consideration for process chemists in the pharmaceutical industry. The following diagram illustrates the logical workflow where this thiourea derivative can arise as an intermediate or a byproduct.

Logical Workflow of 1-(5-Bromoquinoxalin-6-yl)thiourea Formation

[Click to download full resolution via product page](#)

Caption: Formation of **1-(5-Bromoquinoxalin-6-yl)thiourea** as an intermediate.

Biological Activity and Toxicological Profile

There is a significant lack of publicly available data on the specific biological activity, pharmacology, and toxicology of **1-(5-Bromoquinoxalin-6-yl)thiourea**. Its primary characterization is as a process-related impurity in the active pharmaceutical ingredient (API) Brimonidine.^[4]

In the context of drug development, all impurities above a certain threshold must be identified and their potential for toxicity evaluated. The presence of **1-(5-Bromoquinoxalin-6-yl)thiourea** in Brimonidine formulations is therefore carefully controlled and monitored.

While no specific data exists for this compound, the broader classes of thiourea and quinoxaline derivatives are known to exhibit a wide range of biological activities. However,

extrapolation of these activities to this specific molecule would be speculative without dedicated experimental evidence.

Conclusion

1-(5-Bromoquinoxalin-6-yl)thiourea is a well-characterized chemical compound with a defined molecular structure and formula. Its significance is rooted in its role as a known impurity in the synthesis of the ophthalmic drug Brimonidine. While synthetic routes to this class of compounds are established, there is a notable absence of specific pharmacological and toxicological data in the public domain. For researchers and professionals in drug development, the primary focus concerning this molecule is on its detection, control, and minimization during the manufacturing of Brimonidine to ensure the safety and purity of the final pharmaceutical product. Further research into the biological effects of this and other related impurities could provide valuable insights into the safety profiles of synthetic pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(5-Bromoquinoxalin-6-YL)thiourea | C9H7BrN4S | CID 26966634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(5-Bromoquinoxalin-6-Yl)Thiourea [wisdomchem.com]
- 3. Page loading... [guidechem.com]
- 4. 5-Bromoquinazolin-6-ylthiourea | 842138-74-3 [chemicalbook.com]
- To cite this document: BenchChem. [1-(5-Bromoquinoxalin-6-yl)thiourea molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b601905#1-5-bromoquinoxalin-6-yl-thiourea-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com